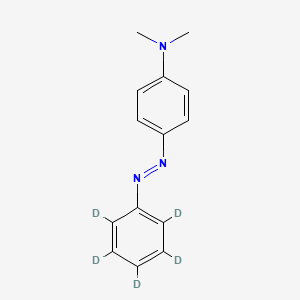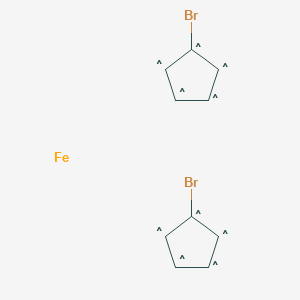
1,1'-Dibromoferrocene, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dibromoferrocene is a chemical compound with the molecular formula C10H8Br2Fe. It is a derivative of ferrocene, where two bromine atoms are substituted at the 1 and 1’ positions of the cyclopentadienyl rings. This compound is known for its yellow-orange solid form and has a molecular weight of 343.82 g/mol .
Vorbereitungsmethoden
1,1’-Dibromoferrocene can be synthesized through several methods. One common synthetic route involves the bromination of ferrocene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The reaction conditions must be carefully controlled to avoid over-bromination .
Industrial production methods for 1,1’-Dibromoferrocene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may use continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1,1’-Dibromoferrocene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 1,1’-Dibromoferrocene can be substituted with other nucleophiles such as amines, thiols, or phosphines.
Oxidation and Reduction: The ferrocene core can undergo oxidation to form ferrocenium ions or reduction to form ferrocene derivatives.
Coupling Reactions: 1,1’-Dibromoferrocene can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 1,1’-diaminoferrocene derivative .
Wissenschaftliche Forschungsanwendungen
1,1’-Dibromoferrocene has several scientific research applications:
Wirkmechanismus
The mechanism by which 1,1’-Dibromoferrocene exerts its effects is primarily through its ability to undergo redox reactions. The ferrocene core can be oxidized to form ferrocenium ions, which can interact with various molecular targets. These interactions can lead to changes in the electronic properties of the target molecules, influencing their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1,1’-Dibromoferrocene can be compared with other similar compounds such as:
Bromoferrocene: This compound has only one bromine atom substituted on the ferrocene core.
1,1’-Dimethylferrocene: This compound has two methyl groups substituted at the 1 and 1’ positions.
1,1’-Ferrocenedicarboxaldehyde: This compound has two formyl groups substituted at the 1 and 1’ positions.
The uniqueness of 1,1’-Dibromoferrocene lies in its dual bromine substitution, which makes it highly reactive in various chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H8Br2Fe |
|---|---|
Molekulargewicht |
343.82 g/mol |
InChI |
InChI=1S/2C5H4Br.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H; |
InChI-Schlüssel |
PPENAEPVSCFVJG-UHFFFAOYSA-N |
Kanonische SMILES |
[CH]1[CH][CH][C]([CH]1)Br.[CH]1[CH][CH][C]([CH]1)Br.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


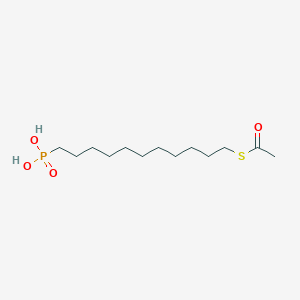
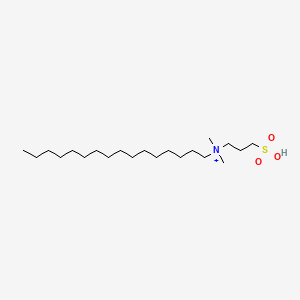
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
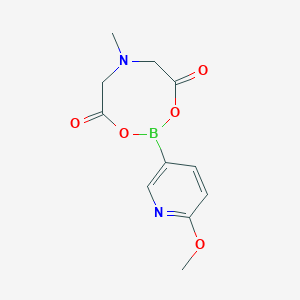


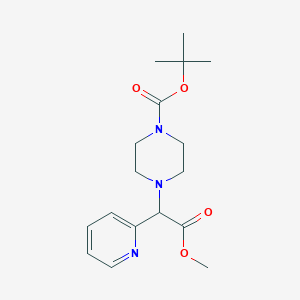
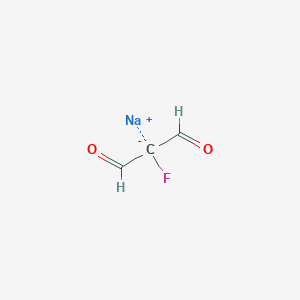
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
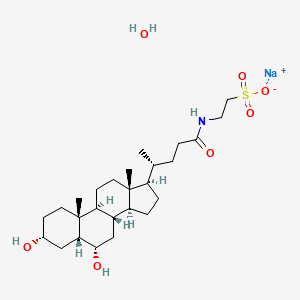
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
